

Pharmacological Profile of YM-900: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This quinoxalinedione derivative has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and seizures, highlighting its therapeutic potential in neurological disorders characterized by excitotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of YM-900, including its binding affinity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies for key studies are provided to facilitate reproducibility and further investigation.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the ionotropic AMPA and kainate receptors, are crucial for fast synaptic transmission. However, excessive activation of these receptors leads to excitotoxicity, a key pathological process in neuronal damage following ischemic events and in the propagation of seizures. YM-900 has emerged as a promising neuroprotective agent by selectively targeting these receptors.[1][2]

Quantitative Pharmacology



The pharmacological activity of YM-900 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of YM-900

Receptor Target	- Radioligand	Ki (μM)	Source
AMPA	[³ H]-AMPA	0.084	[1][2]
Kainate	[³H]-Kainate	2.2	[1][2]
NMDA (L-glutamate site)	[³H]-L-glutamate	>100	[1][2]
Glycine (strychnine-insensitive)	[³ H]-Glycine	37	[1][2]

Table 2: In Vivo Efficacy of YM-900

Model	Species	Endpoint	Route of Administrat ion	ED₅o (mg/kg)	Source
Audiogenic Seizure	DBA/2 Mice	Tonic Seizure Suppression	Intraperitonea I (i.p.)	2.54	[1][2]

Table 3: Neuroprotective Effects of YM-900 in Ischemia Models



Ischemia Model	Species	Treatment Protocol	Outcome	Source
Global Ischemia (5-min)	Mongolian Gerbils	15 mg/kg i.p. x 3 (1h post- ischemia)	Significant prevention of delayed neuronal death in hippocampal CA1	[1][2]
Focal Ischemia (MCAO)	F344 Rats	30 mg/kg i.v. bolus + 10 mg/kg/h for 4h	Reduced volume of ischemic damage in the cerebral cortex	[1][2]
Focal Ischemia (MCAO)	F344 Rats	Therapeutic window of up to 6h (30 mg/kg i.p. x 3)	Neuroprotective effect observed	[1][2]

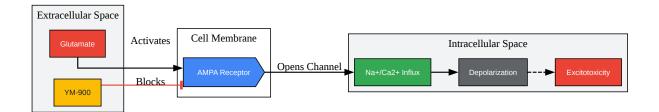
Mechanism of Action and Signaling Pathways

YM-900 exerts its pharmacological effects by competitively antagonizing AMPA and kainate receptors, thereby inhibiting glutamate-induced excitotoxicity. The signaling pathways associated with these receptors are complex and involve both ionotropic and metabotropic mechanisms.

AMPA Receptor Signaling

Activation of AMPA receptors primarily leads to the influx of Na⁺ ions, causing rapid depolarization of the postsynaptic membrane. In the context of excitotoxicity, excessive Ca²⁺ influx through Ca²⁺-permeable AMPA receptors (often lacking the GluA2 subunit) is a critical event. YM-900 blocks the glutamate binding site, preventing this ion channel opening and subsequent downstream pathological events.

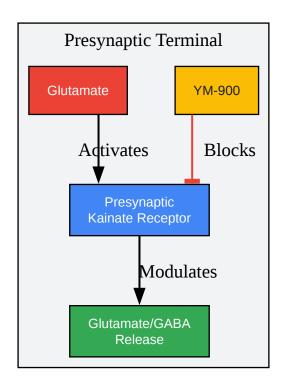


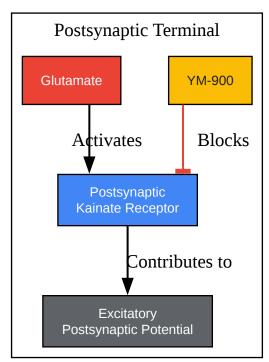


AMPA Receptor Antagonism by YM-900

Kainate Receptor Signaling

Kainate receptors have a dual role, functioning as ion channels and also modulating neurotransmitter release through metabotropic actions. Presynaptically, they can regulate the release of glutamate and GABA. Postsynaptically, they contribute to the excitatory postsynaptic potential. YM-900's antagonism of these receptors contributes to its overall neuroprotective and anticonvulsant effects.







Dual Presynaptic and Postsynaptic Actions of YM-900 on Kainate Receptors

Detailed Experimental Protocols In Vitro Radioligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of YM-900 for the AMPA receptor.

Materials:

- Rat brain membranes (cortical)
- [3H]-AMPA (Radioligand)
- YM-900 (Test compound)
- Non-labeled AMPA (for non-specific binding determination)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to
 pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein
 concentration using a standard assay (e.g., Bradford).
- Assay Setup: In a 96-well plate, combine rat brain membranes, a fixed concentration of [³H]-AMPA, and varying concentrations of YM-900. For total binding, omit YM-900. For non-specific binding, add a high concentration of non-labeled AMPA.

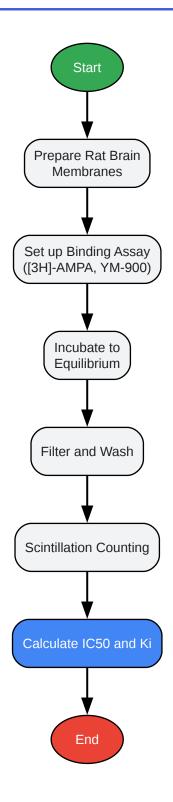






- Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of YM-900 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Workflow for Radioligand Binding Assay

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Foundational & Exploratory



Objective: To evaluate the neuroprotective effect of YM-900 in a model of focal cerebral ischemia.

Materials:

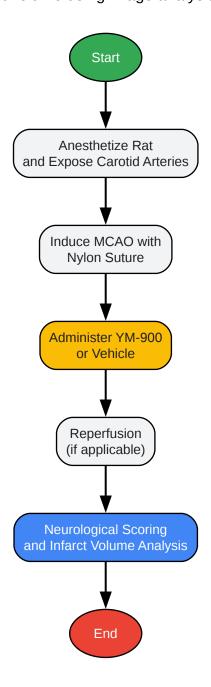
- Male F344 rats (or other appropriate strain)
- Anesthesia (e.g., isoflurane)
- Nylon monofilament suture (e.g., 4-0)
- Surgical instruments
- YM-900 solution
- Vehicle control (e.g., saline)
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

- Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Vessel Ligation: Ligate the distal ECA and the CCA.
- Suture Insertion: Introduce a nylon monofilament suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
- Drug Administration: Administer YM-900 or vehicle at the desired time point(s) relative to MCAO (e.g., as a bolus followed by infusion).
- Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow reperfusion.



- Neurological Assessment: At a predetermined time after MCAO (e.g., 24 or 48 hours),
 assess neurological deficits using a standardized scoring system.
- Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarct pale. Quantify the infarct volume using image analysis software.



Experimental Workflow for the MCAO Model



In Vivo Audiogenic Seizure Model in DBA/2 Mice

Objective: To determine the anticonvulsant efficacy of YM-900.

Materials:

- Male DBA/2 mice (at an age of high seizure susceptibility, e.g., 21-28 days)
- Sound-proof chamber equipped with a sound source (e.g., bell or speaker) capable of producing a high-intensity stimulus (e.g., 100-120 dB).
- YM-900 solution
- Vehicle control

Procedure:

- Drug Administration: Administer YM-900 or vehicle intraperitoneally at various doses to different groups of mice.
- Acclimatization: After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually in the sound-proof chamber for a brief acclimatization period.
- Auditory Stimulus: Expose the mouse to the high-intensity auditory stimulus for a fixed duration (e.g., 60 seconds).
- Seizure Observation: Observe and score the seizure response, which typically progresses
 from wild running to clonic seizures, and then to tonic-clonic seizures, and potentially
 respiratory arrest. The primary endpoint is often the suppression of the tonic seizure
 component.
- Data Analysis: Determine the percentage of animals protected from tonic seizures at each dose of YM-900. Calculate the ED₅₀ value using probit analysis or a similar statistical method.

Conclusion



YM-900 is a well-characterized, potent, and selective AMPA/kainate receptor antagonist with significant neuroprotective and anticonvulsant properties demonstrated in preclinical models. Its ability to mitigate excitotoxicity makes it a compelling candidate for further investigation in the treatment of acute ischemic stroke and other neurological disorders where glutamate-mediated neuronal damage is a key pathological feature. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the exploration of YM-900's therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of YM-900: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683507#pharmacological-profile-of-ym-900]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com